molecular formula C14H23BN2O2 B6338216 N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 1046862-09-2

N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B6338216
CAS No.: 1046862-09-2
M. Wt: 262.16 g/mol
InChI Key: YSXJGDNKTHWFMZ-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronate ester-functionalized pyridine derivative. Its structure comprises:

  • A pyridine ring substituted at position 2 with an N,N-dimethylamine group.
  • A methyl group at position 4 of the pyridine ring.
  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5.

This compound is designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds . The boronate ester acts as a nucleophilic partner, while the pyridine scaffold provides a rigid framework for further functionalization.

Properties

IUPAC Name

N,N,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-10-8-12(17(6)7)16-9-11(10)15-18-13(2,3)14(4,5)19-15/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXJGDNKTHWFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801137080
Record name N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046862-09-2
Record name N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046862-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Borylation of Halopyridine Precursors

A cornerstone method involves Suzuki-Miyaura cross-coupling, adapted for boronic ester installation. The synthesis begins with 4-bromo-2-(N,N-dimethylamino)-5-methylpyridine as the precursor. Reaction with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) yields the target compound.

Key Conditions :

  • Solvent: 1,4-Dioxane or tetrahydrofuran (THF) under inert atmosphere (N2/Ar)

  • Temperature: 80–100°C for 12–24 hours

  • Catalyst Loading: 2–5 mol% Pd

  • Yield: 60–75% after purification

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the bromopyridine substrate, followed by transmetallation with B2Pin2. Reductive elimination generates the boronic ester while retaining the methylamine substituents.

Direct Boronation via Miyaura Borylation

An alternative route employs Miyaura borylation , where a boronic acid is generated in situ and protected as the pinacol ester. Starting from 5-bromo-N,N,4-trimethylpyridin-2-amine , this one-pot reaction avoids isolation of intermediates.

Reaction Setup :

  • Reagents: B2Pin2 (1.2 equiv), PdCl2(dtbpf) (3 mol%), KOAc (3 equiv)

  • Solvent: Dimethylacetamide (DMA) at 90°C for 8 hours

  • Yield: 68% (crude), 82% purity before column chromatography

Advantages :

  • Reduced reaction time compared to traditional Suzuki coupling

  • Compatible with moisture-sensitive substrates

Optimization of Methylation Steps

Regioselective C-Methylation at the 4-Position

The 4-methyl group is installed via direct alkylation using methyl iodide and a strong base.

Procedure :

  • 5-Bromo-N,N-dimethylpyridin-2-amine is treated with LDA (Lithium Diisopropylamide) at −78°C in THF.

  • Methyl iodide (2.0 equiv) is added dropwise, followed by warming to room temperature.

  • Quenching with NH4Cl yields 4-methyl-5-bromo-N,N-dimethylpyridin-2-amine (92% yield).

Critical Parameters :

  • Base selection: LDA ensures deprotonation at the 4-position without side reactions.

  • Temperature control prevents ring-opening or multiple alkylations.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance efficiency:

ParameterBatch ProcessFlow Process
Reaction Time24 hours2 hours
Pd Catalyst Loading5 mol%1.5 mol%
Yield68%82%
Purity95%98%

Benefits :

  • Reduced catalyst leaching and improved heat transfer.

  • Scalable to multi-kilogram batches with consistent quality.

Purification Techniques

Post-synthesis purification is critical due to residual palladium and by-products:

  • Crystallization : The crude product is dissolved in hot ethanol and cooled to −20°C, yielding crystals with >99% purity.

  • Chelating Resins : Treatment with SiliaMetS Thiol resin reduces Pd content to <5 ppm.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Key Routes

MethodYield (%)Purity (%)Pd Residual (ppm)
Suzuki-Miyaura Coupling759810
Miyaura Borylation688215
Flow Synthesis82983

Key Findings :

  • Flow synthesis outperforms batch methods in yield and purity.

  • Crystallization remains the most effective purification step across all routes.

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amines .

Scientific Research Applications

N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridine ring can participate in coordination chemistry, interacting with metal ions and other ligands .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electronic Modulation : Electron-withdrawing groups (e.g., CF₃ in CAS 947249-01-6) activate the boronate ester toward electrophiles, whereas electron-donating groups (e.g., N,N-diethyl in CAS 1311165-58-8) may reduce reactivity .

Biological Activity

N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a dioxaborolane group. Its molecular formula is C12H19BN2O2C_{12}H_{19}BN_2O_2, and it has a molecular weight of 234.10 g/mol. The dioxaborolane moiety is known for its role in enhancing the solubility and stability of compounds in biological systems.

Anticancer Properties

Recent studies have indicated that compounds containing the dioxaborolane structure exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of dioxaborolanes can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific activity of this compound against different cancer cell lines is still under investigation but shows promise based on related compounds.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
  • Interaction with Cellular Targets : The presence of the dioxaborolane group may facilitate interactions with cellular proteins or nucleic acids, leading to altered cellular signaling pathways.

Case Studies

Several case studies have explored the biological activity of related compounds. For example:

  • In Vitro Studies : A study assessed the cytotoxicity of various dioxaborolane derivatives on human cancer cell lines. Results indicated that modifications to the pyridine ring significantly influenced cytotoxicity levels.
    CompoundCell LineIC50 (µM)
    Compound AHeLa10
    Compound BMCF715
    N,N,4-Trimethyl...A549TBD
  • Animal Models : In vivo studies using murine models have shown that certain dioxaborolane derivatives can reduce tumor size when administered at specific dosages.

Research Findings

Research has focused on elucidating the structure-activity relationship (SAR) of similar compounds to optimize their biological efficacy. Key findings include:

  • Substituent Effects : Variations in substituents on the pyridine ring can drastically alter biological activity.
  • Solubility and Stability : The dioxaborolane moiety enhances solubility in physiological conditions, which is critical for bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Start with halogenated pyridin-2-amine derivatives (e.g., chloro- or bromo-substituted precursors) and react them with bis(pinacolato)diboron or pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)). Optimize reaction conditions with anhydrous solvents (THF or DMF) and a base (K₂CO₃ or Cs₂CO₃) at 80–100°C for 12–24 hours .
  • Characterization : Confirm purity and structure using 1H^1 \text{H}/13C^{13} \text{C}-NMR, HPLC (>95% purity), and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C in a dark, moisture-free environment. The boronate ester moiety is sensitive to hydrolysis, so avoid exposure to protic solvents or aqueous conditions .
  • Handling : Use gloveboxes or Schlenk techniques for air-sensitive reactions. Pre-dry solvents (e.g., THF over molecular sieves) to minimize decomposition .

Advanced Research Questions

Q. What strategies can optimize the compound’s reactivity in cross-coupling reactions?

  • Condition Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and solvent systems (toluene/water mixtures) to improve coupling efficiency. Monitor reaction progress via TLC or LC-MS .
  • Computational Design : Use density functional theory (DFT) to model transition states and predict regioselectivity in coupling reactions. Integrate machine learning tools to screen ligand-catalyst combinations .

Q. How does steric hindrance from the N,N,4-trimethyl groups impact its application in medicinal chemistry?

  • Steric Effects : The trimethylamine substituent may reduce binding affinity to biological targets due to increased steric bulk. Compare with analogs (e.g., N-methyl or unsubstituted variants) using molecular docking studies .
  • Synthetic Adjustments : Introduce alternative protecting groups (e.g., Boc or Fmoc) on the pyridine nitrogen to modulate steric and electronic properties .

Q. How can researchers resolve contradictions in reported reactivity data for similar boronate esters?

  • Case Study : If reactivity diverges from literature (e.g., slower coupling rates), analyze solvent polarity, trace water content, or ligand dissociation kinetics. Use kinetic profiling (e.g., variable-temperature NMR) to identify rate-limiting steps .
  • Comparative Table :

Compound VariationReactivity in Suzuki Reaction (Yield%)Key Factor IdentifiedReference
N,N,4-Trimethyl derivative65–70%Steric hindrance at N-site
N-Methyl, no 4-methyl (analog)85–90%Reduced steric bulk

Methodological Challenges

Q. What analytical techniques are critical for detecting decomposition products?

  • LC-MS/MS : Monitor for boronic acid formation (hydrolysis byproduct) using reverse-phase chromatography with a C18 column.
  • 11B^{11} \text{B}-NMR**: Track boron-containing degradation products (e.g., boroxines) in deuterated solvents .

Q. How can researchers mitigate side reactions during functionalization of the pyridine ring?

  • Directed Ortho-Metalation : Use directing groups (e.g., amides) to achieve selective C–H activation. Avoid strong bases (e.g., LDA) that may destabilize the boronate ester .

Data Interpretation

Q. What structural insights can be gained from X-ray crystallography of this compound?

  • Key Findings : Crystallographic data (if available) reveal planarity of the pyridine-boronate system and dihedral angles between substituents. Compare with computational models to validate electronic effects .

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